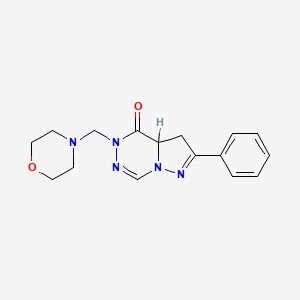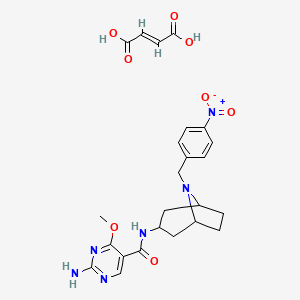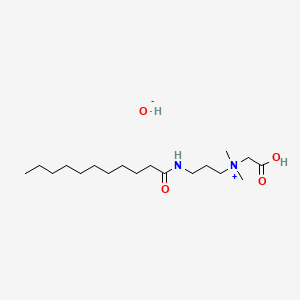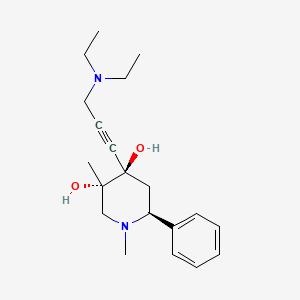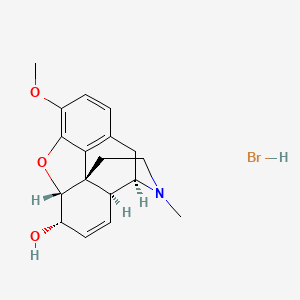
trans-Codeine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Codeine hydrobromide: is a derivative of codeine, an opioid analgesic commonly used for its pain-relieving and cough-suppressing properties. This compound is a salt form of codeine, where the hydrobromide component enhances its solubility and stability. Codeine itself is derived from the opium poppy and has been used in medicine for centuries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-Codeine hydrobromide typically involves the bromination of codeine. The process begins with codeine, which undergoes a reaction with hydrobromic acid to form the hydrobromide salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and precise control of reaction parameters. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-Codeine hydrobromide can undergo oxidation reactions, where it is converted into other compounds such as codeinone.
Reduction: Reduction reactions can convert this compound back to codeine or other reduced forms.
Substitution: This compound can participate in substitution reactions, where the bromide ion is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used to replace the bromide ion under controlled conditions.
Major Products Formed:
Oxidation: Codeinone and other oxidized derivatives.
Reduction: Codeine and other reduced forms.
Substitution: Compounds with different functional groups replacing the bromide ion.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-Codeine hydrobromide is used as a starting material in the synthesis of various opioid derivatives. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic pathways.
Biology: In biological research, this compound is used to study the effects of opioids on cellular processes and receptor interactions. It serves as a model compound for understanding the pharmacodynamics and pharmacokinetics of opioid drugs.
Medicine: Medically, this compound is used in formulations for pain relief and cough suppression. Its effectiveness and safety profile make it a widely used compound in clinical settings.
Industry: In the pharmaceutical industry, this compound is used in the production of various medications. Its stability and solubility properties make it an ideal candidate for drug formulation and development.
Wirkmechanismus
trans-Codeine hydrobromide exerts its effects primarily through the agonism of opioid receptors, particularly the mu-opioid receptors. Upon binding to these receptors, it inhibits the release of neurotransmitters involved in pain transmission, thereby providing analgesic effects. Additionally, it affects the cough center in the brain, leading to its antitussive properties.
Vergleich Mit ähnlichen Verbindungen
Codeine: The parent compound, used for pain relief and cough suppression.
Dextromethorphan hydrobromide: Another codeine analog used as a cough suppressant with minimal opioid receptor interaction.
Morphine: A more potent opioid analgesic derived from the same source as codeine.
Comparison: trans-Codeine hydrobromide is unique in its balance of solubility, stability, and pharmacological effects. Compared to codeine, it offers enhanced solubility due to the hydrobromide component. Unlike dextromethorphan hydrobromide, it has significant interaction with opioid receptors, making it more effective for pain relief. Morphine, while more potent, has a higher risk of dependence and side effects compared to this compound.
Eigenschaften
CAS-Nummer |
16206-71-6 |
|---|---|
Molekularformel |
C18H22BrNO3 |
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
(4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrobromide |
InChI |
InChI=1S/C18H21NO3.BrH/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;/h3-6,11-13,17,20H,7-9H2,1-2H3;1H/t11-,12-,13+,17+,18+;/m1./s1 |
InChI-Schlüssel |
XOXNTPXYPCJBHI-WKGHHLRDSA-N |
Isomerische SMILES |
CN1CC[C@]23[C@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.Br |
Kanonische SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


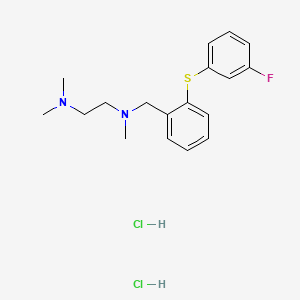

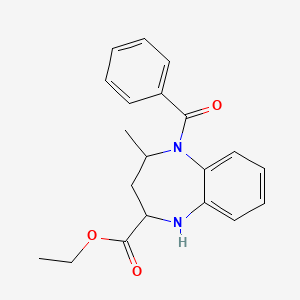

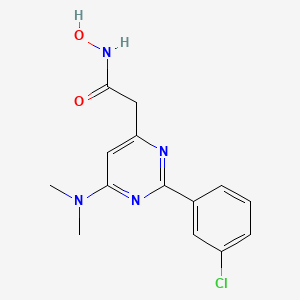


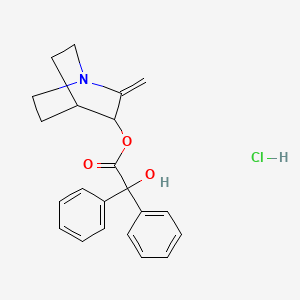
![2-[[2,20-dichloro-14,32-diethyl-9,11,12-tris[[(2-oxo-2-pyridin-1-ium-1-ylethyl)amino]methyl]-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaen-10-yl]methylamino]-1-pyridin-1-ium-1-ylethanone;tetrachloride](/img/structure/B12755147.png)
